(1S)-2-bromo-1-(1-naphthyl)ethanol
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Overview
Description
(1S)-2-bromo-1-(naphthalen-1-yl)ethan-1-ol is an organic compound that features a bromine atom, a naphthalene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(naphthalen-1-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-1-yl)ethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-bromo-1-(naphthalen-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-bromo-1-(naphthalen-1-yl)ethanone.
Reduction: Formation of 1-(naphthalen-1-yl)ethanol.
Substitution: Formation of 2-azido-1-(naphthalen-1-yl)ethanol or 2-thio-1-(naphthalen-1-yl)ethanol.
Scientific Research Applications
(1S)-2-bromo-1-(naphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-bromo-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(naphthalen-1-yl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromo-1-phenylethanol: Contains a phenyl ring instead of a naphthalene ring, affecting its chemical properties and reactivity.
2-bromo-1-(naphthalen-2-yl)ethan-1-ol: The bromine atom is attached to a different position on the naphthalene ring, leading to different reactivity and applications.
Uniqueness
(1S)-2-bromo-1-(naphthalen-1-yl)ethan-1-ol is unique due to its specific structural configuration, which combines a bromine atom, a naphthalene ring, and a hydroxyl group. This unique combination of functional groups and structural features makes it a valuable compound for various chemical reactions and scientific research applications.
Properties
Molecular Formula |
C12H11BrO |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
(1S)-2-bromo-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m1/s1 |
InChI Key |
DIGGEHNKUXMBLG-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CBr)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)O |
Origin of Product |
United States |
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